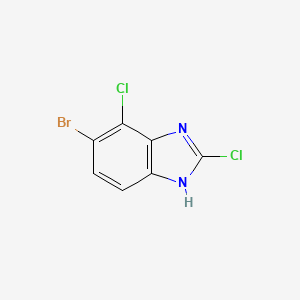

5-bromo-2,4-dichloro-1H-benzimidazole

Description

Properties

Molecular Formula |

C7H3BrCl2N2 |

|---|---|

Molecular Weight |

265.92 g/mol |

IUPAC Name |

5-bromo-2,4-dichloro-1H-benzimidazole |

InChI |

InChI=1S/C7H3BrCl2N2/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H,11,12) |

InChI Key |

SJZIHGHELJUCBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Halogenated o-Phenylenediamines

A common approach involves starting from 4-bromo-1,2-diaminobenzene or dichlorinated analogs, which undergo cyclization with carbonyl reagents to form the benzimidazole ring.

Cyclization Agent : Carbonyl diimidazole is preferred for cyclization of halogenated o-phenylenediamines, offering milder and more environmentally friendly conditions compared to traditional reagents like cyanogen bromide.

Reaction Conditions : The cyclization is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) or ethyl acetate under reflux conditions for several hours to ensure complete ring closure.

Halogenation Steps

Selective bromination and chlorination are critical to obtain the 5-bromo-2,4-dichloro substitution pattern.

Bromination : Phosphorus oxybromide (POBr3) is used effectively to introduce bromine at the 5-position of benzimidazole derivatives. This reagent allows for bromination of benzimidazole-2-one intermediates to yield 2-bromo-5,6-dichlorobenzimidazole analogs with high yield (~77%).

Chlorination : Chlorination is typically introduced in the precursor diamine or benzimidazole intermediates, often via electrophilic aromatic substitution using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.

Stepwise Synthesis Example

This sequence illustrates the synthesis of a closely related compound, 2-bromo-5,6-dichlorobenzimidazole, which is structurally analogous to this compound, indicating similar synthetic strategies apply.

Alternative Synthetic Approaches

One-Pot Synthesis Methods

One-pot syntheses under solvent-free or green chemistry conditions have been reported for benzimidazole derivatives, focusing on efficiency and environmental considerations.

Methodology : Condensation of o-phenylenediamine derivatives with aldehydes or acids under solvent-free conditions at elevated temperatures (~140°C) can yield benzimidazole derivatives in good yields without catalysts.

Advantages : These methods reduce reaction time, simplify workup, and avoid toxic reagents, although specific halogenated derivatives like this compound may require tailored conditions for selective halogenation.

Heterocyclization with Substituted Benzaldehydes

Heterocyclization reactions involving substituted benzaldehydes and o-phenylenediamines can produce functionalized benzimidazoles.

Example : Synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylic acid via reflux in DMSO with sodium dithionite, followed by base hydrolysis.

Relevance : While this method is more specialized, it demonstrates the versatility of benzimidazole synthesis with substituted aromatic precursors, potentially adaptable for 5-bromo-2,4-dichloro substitution patterns.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of halogenated o-phenylenediamine with carbonyl diimidazole + bromination with POBr3 | 4-Bromo-1,2-diaminobenzene, carbonyl diimidazole, phosphorus oxybromide | Carbonyl diimidazole, POBr3 | Reflux in ethyl acetate or DMF, 1–29 h | Up to 77% | High selectivity, milder reagents, scalable | Longer reaction times, multi-step |

| One-pot solvent-free condensation of o-phenylenediamine with aldehydes/acids | o-Phenylenediamine, substituted aldehydes | None or minimal catalyst | 140°C, solvent-free | Moderate to high | Green chemistry, simple | May lack selectivity for halogenation |

| Heterocyclization with substituted benzaldehydes in DMSO | Substituted benzaldehydes, o-phenylenediamine | Sodium dithionite | Reflux in DMSO, 3 h | Moderate | Versatile substitution patterns | Requires post-reaction hydrolysis |

Summary of Research Findings

The most reliable and widely accepted method for preparing this compound analogs involves initial cyclization of halogenated o-phenylenediamines using carbonyl diimidazole, followed by selective bromination using phosphorus oxybromide.

This approach offers improved yields and milder conditions compared to classical methods involving cyanogen bromide or diazotization, which are less reliable and more hazardous.

Alternative green and one-pot methods provide efficient synthetic routes for benzimidazole derivatives but may require further optimization for selective halogenation at the 5-bromo-2,4-dichloro positions.

Purification typically involves aqueous workup, filtration, and silica gel chromatography to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,4-dichloro-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or metal oxides can be employed for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different benzimidazole analogs .

Scientific Research Applications

5-bromo-2,4-dichloro-1H-benzimidazole has numerous applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with biological targets.

Industry: The compound is used in the development of agrochemicals, dyes, and functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,4-dichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Isomers and Halogen Positioning

Halogen positioning significantly impacts physicochemical and biological properties. Key comparisons include:

Key Observations :

- Bromine at position 5 (vs.

- Dichloro substitution at positions 2 and 4 (vs. 5 and 6) reduces symmetry, affecting crystallinity and solubility .

Challenges :

- Regioselectivity in halogenation requires precise control of reaction conditions (e.g., temperature, catalysts) .

- Separation of isomers (e.g., 2-bromo vs. 5-bromo) often necessitates chromatography or crystallization .

Physicochemical Properties

Crystallographic and Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-2,4-dichloro-1H-benzimidazole, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted aromatic aldehydes or acids with o-phenylenediamine derivatives. For example, refluxing precursors like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) yields benzimidazole derivatives. Reaction time, solvent polarity, and temperature are critical: prolonged reflux (4+ hours) enhances cyclization, while polar aprotic solvents like DMSO improve solubility of halogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR/Raman : Identify functional groups (e.g., C-Br at ~500 cm⁻¹, C-Cl at ~700 cm⁻¹) and aromatic ring vibrations (C=C at ~1600 cm⁻¹).

- NMR : H NMR reveals proton environments (e.g., NH protons at δ 12–13 ppm), while C NMR confirms halogen substitution patterns.

- UV-Vis : Assess π→π* transitions in the benzimidazole core (λmax ~270–300 nm).

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for halogen-halogen interactions .

Q. What preliminary biological screening methods are used to evaluate this compound?

- Methodological Answer : Antimicrobial activity is tested via agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans). Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices (SI) are calculated to prioritize derivatives for further study .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenated benzimidazole synthesis be addressed?

- Methodological Answer : Electronic effects of substituents dictate reactivity. For example, bromine’s electron-withdrawing nature deactivates the 5-position, making the 2- and 4-positions more reactive. Using directing groups (e.g., -NO₂) or transition-metal catalysts (e.g., Pd for cross-coupling) can enhance regiocontrol. Computational tools (DFT) predict electron density maps to guide synthetic design .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use consistent cell lines, inoculum sizes, and solvent controls (e.g., DMSO ≤1% v/v).

- Metabolic stability testing : Evaluate compound degradation in microsomal assays to distinguish intrinsic vs. context-dependent activity.

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing Br with Cl) to isolate pharmacophore contributions. Cross-reference with crystallographic data to correlate activity with steric/electronic effects .

Q. How can advanced computational methods improve structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular docking : Predict binding to targets like 5-HT₆ receptors or Hedgehog pathway proteins using homology models.

- Pharmacophore modeling : Identify essential features (e.g., halogen bonding, planar aromaticity) using software like Schrödinger.

- QSAR : Develop regression models correlating substituent parameters (Hammett σ, LogP) with bioactivity. Validate with leave-one-out cross-validation .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients and ESI-MS detection for sensitivity to halogenated byproducts.

- NMR spiking : Add authentic standards to identify unknown peaks in F or Cl NMR spectra.

- ICP-OES : Quantify residual heavy metals (e.g., Pd from catalysis) with detection limits <1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.